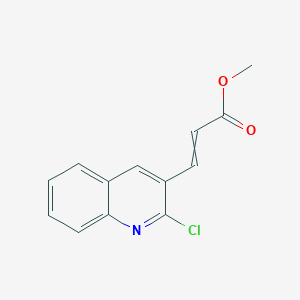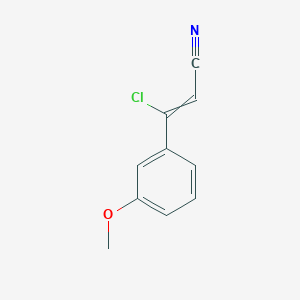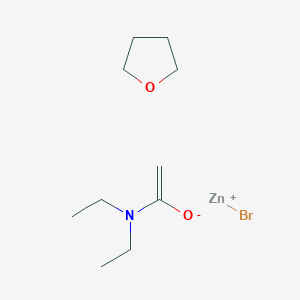![molecular formula C12H24BrClO2Si B14241485 6-[Chloro(dimethyl)silyl]hexyl 2-bromo-2-methylpropanoate CAS No. 400002-70-2](/img/structure/B14241485.png)
6-[Chloro(dimethyl)silyl]hexyl 2-bromo-2-methylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[Chloro(dimethyl)silyl]hexyl 2-bromo-2-methylpropanoate is an organosilicon compound with the molecular formula C12H24BrClO2Si.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[Chloro(dimethyl)silyl]hexyl 2-bromo-2-methylpropanoate typically involves the reaction of 6-chlorohexanol with dimethylchlorosilane to form 6-[Chloro(dimethyl)silyl]hexanol. This intermediate is then esterified with 2-bromo-2-methylpropanoic acid under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality and yield of the product. The reactions are typically carried out in stainless steel reactors with precise temperature and pressure control .
Analyse Chemischer Reaktionen
Types of Reactions
6-[Chloro(dimethyl)silyl]hexyl 2-bromo-2-methylpropanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. These reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted amines, thiols, and other derivatives.
Hydrolysis: Products include 2-bromo-2-methylpropanoic acid and 6-[Chloro(dimethyl)silyl]hexanol.
Reduction: The major product is 6-[Chloro(dimethyl)silyl]hexanol.
Wissenschaftliche Forschungsanwendungen
6-[Chloro(dimethyl)silyl]hexyl 2-bromo-2-methylpropanoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in modifying biomolecules for enhanced stability and functionality.
Medicine: Explored for its potential in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of specialty polymers and coatings.
Wirkmechanismus
The mechanism of action of 6-[Chloro(dimethyl)silyl]hexyl 2-bromo-2-methylpropanoate involves its ability to undergo substitution and hydrolysis reactions. The silicon atom in the molecule can form stable bonds with various functional groups, making it a versatile compound for chemical modifications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-[Chloro(dimethyl)silyl]hexanol: Similar in structure but lacks the ester and bromine functionalities.
2-Bromo-2-methylpropanoic acid: Contains the bromine and carboxylic acid functionalities but lacks the silicon component.
Dimethylchlorosilane: Contains the silicon and chlorine functionalities but lacks the hexyl and ester groups.
Uniqueness
6-[Chloro(dimethyl)silyl]hexyl 2-bromo-2-methylpropanoate is unique due to the presence of both silicon and bromine atoms in its structure. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry .
Eigenschaften
CAS-Nummer |
400002-70-2 |
|---|---|
Molekularformel |
C12H24BrClO2Si |
Molekulargewicht |
343.76 g/mol |
IUPAC-Name |
6-[chloro(dimethyl)silyl]hexyl 2-bromo-2-methylpropanoate |
InChI |
InChI=1S/C12H24BrClO2Si/c1-12(2,13)11(15)16-9-7-5-6-8-10-17(3,4)14/h5-10H2,1-4H3 |
InChI-Schlüssel |
LBFQCTRJVYFVHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(=O)OCCCCCC[Si](C)(C)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-benzoyl-5H-pyrrolo[1,2-a]quinoxaline-1,2,4-trione](/img/structure/B14241424.png)
![N-[(1R,2S)-2-Hydroxycyclohexyl]methanesulfonamide](/img/structure/B14241428.png)



![4-(4-Bromophenyl)sulfanylthieno[2,3-c]pyridine-2-carboxamide](/img/structure/B14241453.png)
![1H-Imidazo[4,5-c]quinolin-4-amine, 2-ethyl-1-[5-(methylsulfonyl)pentyl]-](/img/structure/B14241458.png)


![3-Methyl-2,2'-spirobi[bicyclo[2.2.1]heptane]-5,5'-diene](/img/structure/B14241470.png)


